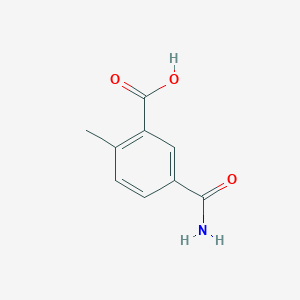

Ácido 5-carbamoil-2-metilbenzoico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Carbamoyl-2-methylbenzoic acid is a chemical compound with the CAS Number: 99357-88-7 . It has a molecular weight of 179.18 .

Molecular Structure Analysis

The InChI code for 5-Carbamoyl-2-methylbenzoic acid is 1S/C9H9NO3/c1-5-2-3-6 (8 (10)11)4-7 (5)9 (12)13/h2-4H,1H3, (H2,10,11) (H,12,13) . This indicates the molecular structure of the compound.

Chemical Reactions Analysis

The benzylic hydrogens of alkyl substituents on a benzene ring, such as in 5-Carbamoyl-2-methylbenzoic acid, are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity due to the adjacent aromatic ring .

Physical and Chemical Properties Analysis

The melting point of 5-Carbamoyl-2-methylbenzoic acid is between 255-258 degrees Celsius .

Aplicaciones Científicas De Investigación

Síntesis Química

El ácido 5-carbamoil-2-metilbenzoico se utiliza en la síntesis de varios compuestos químicos. Sirve como material de partida para la síntesis de otras sustancias químicas .

Actividad antioxidante

Se ha descubierto que algunos compuestos de benzamida, que pueden sintetizarse a partir del ácido 5-carbamoil-2-metilbenzoico, presentan actividad antioxidante. Se han probado su capacidad antioxidante total, su eliminación de radicales libres y su actividad quelante de metales .

Actividad antibacteriana

Los compuestos de benzamida sintetizados a partir del ácido 5-carbamoil-2-metilbenzoico también se han probado para determinar su actividad antibacteriana contra diferentes bacterias .

Aplicaciones industriales

Los compuestos de amida, incluidos los derivados del ácido 5-carbamoil-2-metilbenzoico, se utilizan en diversos sectores industriales, como la industria del plástico, la del caucho, la del papel y la agricultura .

Mecanismo De Acción

Mode of Action

The exact mode of action of 5-Carbamoyl-2-methylbenzoic acid is currently unknown due to the lack of specific studies on this compound. It is known that benzylic compounds, which include 5-carbamoyl-2-methylbenzoic acid, are susceptible to oxidative degradation . This suggests that the compound may interact with its targets through oxidation processes.

Biochemical Pathways

It is known that benzylic compounds can undergo oxidative degradation , which may affect various biochemical pathways.

Pharmacokinetics

The compound’s molecular weight (17918) and physical form (powder) suggest that it may have good bioavailability .

Análisis Bioquímico

Biochemical Properties

5-Carbamoyl-2-methylbenzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes involved in oxidative reactions, such as those catalyzing the oxidation of benzylic positions . The compound’s structure allows it to participate in free radical bromination and nucleophilic substitution reactions, which are crucial in various metabolic pathways . Additionally, 5-Carbamoyl-2-methylbenzoic acid can act as a substrate for enzymes that facilitate the conversion of benzylic hydrogens to carboxylic acid functional groups .

Cellular Effects

The effects of 5-Carbamoyl-2-methylbenzoic acid on cellular processes are multifaceted. It influences cell signaling pathways by modulating the activity of enzymes involved in oxidative stress responses . This compound has been shown to affect gene expression by altering the transcriptional activity of genes associated with oxidative metabolism . Furthermore, 5-Carbamoyl-2-methylbenzoic acid impacts cellular metabolism by participating in reactions that generate reactive oxygen species, thereby influencing cellular redox states .

Molecular Mechanism

At the molecular level, 5-Carbamoyl-2-methylbenzoic acid exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes involved in oxidative reactions, depending on the context of the reaction . The compound’s ability to undergo free radical bromination and nucleophilic substitution allows it to modulate enzyme activity by altering the redox state of the enzyme’s active site . Additionally, 5-Carbamoyl-2-methylbenzoic acid can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Carbamoyl-2-methylbenzoic acid have been observed to change over time. The compound’s stability and degradation are influenced by environmental factors such as temperature and pH . Long-term studies have shown that 5-Carbamoyl-2-methylbenzoic acid can induce sustained changes in cellular function, particularly in the context of oxidative stress responses . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and its impact on cellular homeostasis.

Dosage Effects in Animal Models

The effects of 5-Carbamoyl-2-methylbenzoic acid vary with different dosages in animal models. At low doses, the compound has been shown to enhance oxidative metabolism and improve cellular redox states . At high doses, 5-Carbamoyl-2-methylbenzoic acid can induce toxic effects, including oxidative damage to cellular components and disruption of metabolic pathways . These dosage-dependent effects highlight the importance of careful dose optimization in potential therapeutic applications.

Metabolic Pathways

5-Carbamoyl-2-methylbenzoic acid is involved in several metabolic pathways, particularly those related to oxidative metabolism . It interacts with enzymes such as oxidases and dehydrogenases, which facilitate the conversion of benzylic hydrogens to carboxylic acid functional groups . The compound’s participation in these pathways can influence metabolic flux and alter the levels of key metabolites, thereby impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 5-Carbamoyl-2-methylbenzoic acid is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects . The distribution of 5-Carbamoyl-2-methylbenzoic acid within tissues is influenced by factors such as tissue type and the presence of specific transporters .

Subcellular Localization

The subcellular localization of 5-Carbamoyl-2-methylbenzoic acid is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, 5-Carbamoyl-2-methylbenzoic acid may be localized to mitochondria, where it can participate in oxidative reactions and influence mitochondrial function . Understanding the subcellular localization of this compound is essential for elucidating its role in cellular processes and its potential therapeutic applications.

Propiedades

IUPAC Name |

5-carbamoyl-2-methylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-5-2-3-6(8(10)11)4-7(5)9(12)13/h2-4H,1H3,(H2,10,11)(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZMONZCDSLCIAC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dimethoxybenzyl)-4-[(2,4-dioxo-1,3-thiazolan-5-yl)methyl]benzenesulfonamide](/img/structure/B2416663.png)

![Methyl 6-imino-7-[(4-methoxyphenyl)methyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2416668.png)

![4-(Difluoromethyl)-2-isopropyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2416669.png)

![(S,S)-4,4-Dimethyl-4,5,4',5'-tetrahydro [2.2]bioxazolyl](/img/structure/B2416675.png)